Cas no 2580092-92-6 (rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate)
![rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate structure](https://ja.kuujia.com/scimg/cas/2580092-92-6x500.png)
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate
- 2580092-92-6
- EN300-27728601
-
- インチ: 1S/C10H17NO3/c1-2-14-9(12)10-4-5-11-8(10)3-6-13-7-10/h8,11H,2-7H2,1H3/t8-,10-/m0/s1
- InChIKey: SKJKNBOLTWANQW-WPRPVWTQSA-N
- ほほえんだ: O1CC[C@H]2[C@@](C(=O)OCC)(C1)CCN2
計算された属性
- せいみつぶんしりょう: 199.12084340g/mol
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 47.6Ų
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728601-0.5g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
Enamine | EN300-27728601-5.0g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 | |
Enamine | EN300-27728601-0.25g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
Enamine | EN300-27728601-2.5g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
Enamine | EN300-27728601-0.05g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27728601-0.1g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
Enamine | EN300-27728601-1.0g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
Enamine | EN300-27728601-10.0g |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate |
2580092-92-6 | 95.0% | 10.0g |
$4914.0 | 2025-03-19 |
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylateに関する追加情報
Introduction to Rac-Ethyl (3aR,7aS)-Octahydropyrano[4,3-b]Pyrrole-3a-Carboxylate (CAS No. 2580092-92-6)
Rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate, a compound with the chemical identifier CAS No. 2580092-92-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of octahydropyrano[4,3-b]pyrrole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The structural framework of Rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate is characterized by a bicyclic system consisting of a pyrrole ring fused with an octahydropyrano moiety. This unique configuration contributes to its distinct pharmacophoric properties, making it a valuable scaffold for drug discovery and development. The stereochemistry at the 3a and 7a positions, specifically the (3aR,7aS) configuration, plays a crucial role in determining its biological efficacy and interaction with target molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of octahydropyrano[4,3-b]pyrrole derivatives. These compounds have shown promise in various preclinical studies as modulators of key biological pathways. Notably, they exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer progression. The ethyl ester group at the 3a position enhances the solubility and bioavailability of the compound, facilitating its absorption and distribution within biological systems.
One of the most compelling aspects of Rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate is its potential as a lead compound for developing novel therapeutic agents. Researchers have leveraged its structural features to design derivatives with improved pharmacokinetic profiles and enhanced target specificity. For instance, modifications at the 7a position have been explored to optimize binding affinity to specific protein targets while minimizing off-target effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to achieve high enantiomeric purity. These synthetic strategies not only ensure the quality of the final product but also lay the groundwork for scalable production processes.
Recent studies have highlighted the therapeutic potential of octahydropyrano[4,3-b]pyrrole derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors makes them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Preclinical trials have demonstrated that derivatives of this class can modulate neurotransmitter release and reduce oxidative stress in neuronal cells.
In addition to their neurological applications, Rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate and its analogs have shown promise in oncology research. Certain derivatives exhibit inhibitory effects on kinases and other enzymes implicated in cancer cell proliferation and survival. By disrupting key signaling pathways involved in tumor growth and metastasis, these compounds offer a novel approach to cancer therapy. Furthermore, their ability to induce apoptosis in cancer cells without significant toxicity to healthy tissues makes them promising candidates for clinical development.
The pharmacological evaluation of this compound has revealed several interesting properties that contribute to its therapeutic potential. Its binding affinity for specific receptors is influenced by subtle changes in its chemical structure, highlighting the importance of rational drug design. Computational modeling techniques have been employed to predict how different structural modifications will affect receptor interactions and overall biological activity.
The safety profile of Rac-ethyl (3aR,7aS)-octahydropyrano[4,3-b]pyrrole-3a-carboxylate has been assessed through comprehensive toxicological studies conducted in vitro and in vivo. These studies have demonstrated that the compound exhibits low systemic toxicity at therapeutic doses while maintaining high selectivity for target receptors. This favorable safety profile enhances its potential as a viable candidate for clinical translation.
The future direction of research on this compound involves further optimization of its pharmacokinetic properties and exploration of novel therapeutic applications. By integrating insights from structural biology and computational chemistry, researchers aim to develop next-generation derivatives with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this promising area of drug discovery.
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